6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan

Catalog No.
S14560783
CAS No.
23002-95-1
M.F
C14H16O
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan

CAS Number

23002-95-1

Product Name

6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan

IUPAC Name

6,9-dimethyl-1,2,3,4-tetrahydrodibenzofuran

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C14H16O/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h7-8H,3-6H2,1-2H3

InChI Key

QFMUMDJBEGJBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(CCCC3)OC2=C(C=C1)C

6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan is a polycyclic organic compound characterized by its unique structure and properties. The compound has a molecular formula of C14H16OC_{14}H_{16}O and a molecular weight of 200.28 g/mol. It features a tetrahydrofuran ring fused with two benzene rings, making it a member of the dibenzofuran family. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

The chemical reactivity of 6,9-dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan can be influenced by its functional groups and structural features. Common reactions include:

  • Electrophilic Aromatic Substitution: The presence of methyl groups can direct electrophiles to specific positions on the aromatic rings.
  • Reduction Reactions: The furan ring can undergo reduction to yield more saturated derivatives.
  • Oxidation: The compound may also be oxidized to form various oxygenated derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Several synthetic routes have been developed for the preparation of 6,9-dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted phenols and aldehydes under acidic or basic conditions can yield the desired compound through cyclization.
  • Friedel-Crafts Alkylation: This method involves the alkylation of aromatic compounds using alkyl halides in the presence of a Lewis acid catalyst.
  • Hydrogenation Reactions: Reduction of dibenzofurans or related compounds can lead to the formation of tetrahydro derivatives.

These methods allow for the modification of the compound's structure to enhance its properties or biological activity.

The applications of 6,9-dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan are diverse:

  • Pharmaceuticals: Potential use in drug development due to its biological activities.
  • Materials Science: May serve as an intermediate in synthesizing polymers or other materials with desirable properties.
  • Chemical Research: Utilized as a reference compound in studies examining structure-activity relationships within related chemical classes.

Interaction studies involving 6,9-dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan focus on its behavior in biological systems and with other chemical entities. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound interacts with various biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other pharmacologically active substances.

Such studies are crucial for understanding the compound's potential therapeutic roles and safety profiles.

6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan shares structural similarities with several other compounds in the dibenzofuran family. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Dibenzo[b,d]furanTwo fused benzene rings with a furan moietyLacks methyl substitution
1-Hydroxy-6-methyl-dibenzofuranHydroxyl group at position 1Exhibits different solubility characteristics
6-Methoxy-dibenzofuranMethoxy group substituentAlters electronic properties
9-Methyl-dibenzofuranMethyl group at position 9May show different biological activities

Each of these compounds has unique properties that may influence their reactivity and biological activity compared to 6,9-dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan. Understanding these differences is essential for tailoring applications in medicinal chemistry and materials science.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

200.120115130 g/mol

Monoisotopic Mass

200.120115130 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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